tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate
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Overview
Description
tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a naphthalene ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(naphthalen-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced carbamate groups.
Substitution: Compounds with new functional groups replacing the carbamate group.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The naphthalene ring and carbamate group are known to interact with biological targets, making this compound a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-phenylcarbamate: Similar structure but with a phenyl group instead of a naphthalene ring.
tert-butyl N-(2-naphthyl)carbamate: Similar structure but with the naphthalene ring attached at the 2-position.
tert-butyl N-(1-naphthylmethyl)carbamate: Similar structure but with a methylene bridge between the naphthalene ring and the carbamate group.
Uniqueness
tert-butyl N-[1-(naphthalen-1-yl)ethyl]carbamate is unique due to the specific positioning of the naphthalene ring and the ethyl linkage. This configuration can result in distinct chemical and biological properties compared to other similar compounds. The presence of the naphthalene ring can enhance π-π interactions and hydrophobic interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-(1-naphthalen-1-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12(18-16(19)20-17(2,3)4)14-11-7-9-13-8-5-6-10-15(13)14/h5-12H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIZIFGFKQCKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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